molecular formula C9H14O3 B15303358 rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo

Cat. No.: B15303358
M. Wt: 170.21 g/mol
InChI Key: TXSQALRQUPXOGY-GJMOJQLCSA-N
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Description

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo: is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo typically involves the formation of the bicyclic ring system through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and specific reaction conditions are tailored to ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride
  • endo,endo-bicyclo[3.3.1]nonane-2,6-diol
  • 2,6-dimethylbicyclo[3.3.1]nonane-exo-2,exo-6-diol

Uniqueness

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo is unique due to its oxabicyclo ring system, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(1S,2R,5R)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-9(11)8-7-3-1-2-6(4-7)5-12-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8-/m1/s1

InChI Key

TXSQALRQUPXOGY-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)[C@@H](OC2)C(=O)O

Canonical SMILES

C1CC2CC(C1)C(OC2)C(=O)O

Origin of Product

United States

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